6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Overview
Description
6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives in the presence of a catalyst, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxolinic acid: A quinolone antibiotic with similar structural features but different biological activities.
Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate: Another quinoline derivative with distinct chemical properties.
Uniqueness
6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-7-3-4-10-8(5-7)6-9(12(15)16)11(14)13-10/h6-7H,2-5H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWUFMDSIXFBPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(C(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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